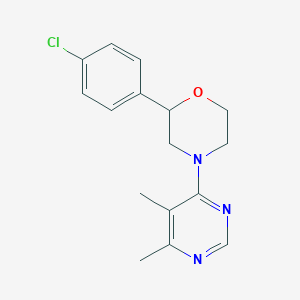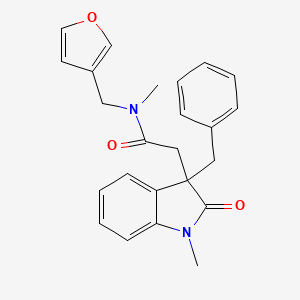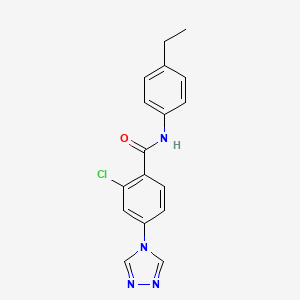![molecular formula C17H18ClN3O2S B5303363 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell receptor (BCR) signaling in B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide specifically targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key components of BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. By inhibiting BTK and ITK, 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. It has also been shown to reduce the proliferation of B-cells and decrease the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In preclinical studies, 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. Another advantage is its potential for use in combination with other targeted therapies, which may enhance its efficacy. One limitation of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For the development of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other targeted therapies. Other potential applications for 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide include the treatment of autoimmune disorders and inflammatory diseases, which are also characterized by dysregulation of BCR signaling. Additionally, further research is needed to elucidate the mechanisms of resistance to 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid and acetic anhydride to yield 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. In preclinical studies, 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
Propriétés
IUPAC Name |
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-11(22)21-8-6-13(7-9-21)16(23)20-17-19-15(10-24-17)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFQYGQYZUYWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)

![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)
